molecular formula C14H10F2N4O B2394371 6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide CAS No. 1445132-47-7

6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2394371
CAS No.: 1445132-47-7
M. Wt: 288.258
InChI Key: RIZACZVZUTWOLU-UHFFFAOYSA-N
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Description

6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

The synthesis of 6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization with fluorine atoms and the pyridine carboxamide group. Common synthetic routes may include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Pyridine Carboxamide Functionalization: The final step involves the coupling of the fluorinated benzodiazole with a pyridine carboxamide derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving fluorinated compounds.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide: This compound lacks the additional fluorine atom, which may result in different chemical and biological properties.

    6-fluoro-N-(1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide: This compound lacks the fluorine atom on the benzodiazole ring, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

6-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c1-20-11-4-3-9(15)6-10(11)18-14(20)19-13(21)8-2-5-12(16)17-7-8/h2-7H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZACZVZUTWOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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